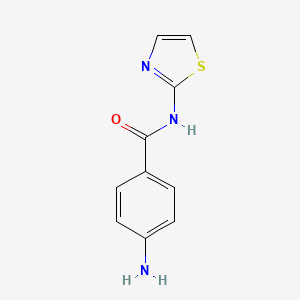

4-Amino-N-(1,3-Thiazol-2-yl)benzamid

Übersicht

Beschreibung

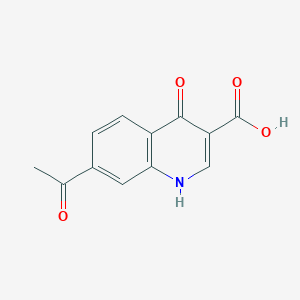

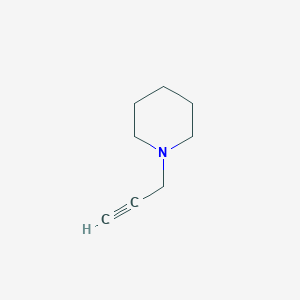

4-amino-N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4-amino-N-(1,3-thiazol-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-amino-N-(1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazolderivate, einschließlich 4-Amino-N-(1,3-Thiazol-2-yl)benzamid, haben nachweislich antimikrobielle Eigenschaften . Sie wurden bei der Entwicklung verschiedener Medikamente eingesetzt, darunter Sulfathiazol, ein kurz wirkendes Sulfonamid .

Antiretrovirale Aktivität

Thiazolbasierte Verbindungen wurden bei der Entwicklung von antiretroviralen Medikamenten verwendet. Beispielsweise enthält Ritonavir, ein Medikament zur Behandlung von HIV/AIDS, einen Thiazolrest .

Antifungal Aktivität

Thiazolderivate haben eine starke antifungale Aktivität gegen Candida albicans und Candida glabrata gezeigt . Abafungin ist ein Beispiel für ein Antimykotikum, das einen Thiazolring enthält .

Antitumoraktivität

Thiazolbasierte Verbindungen wurden bei der Entwicklung von Antitumormedikamenten verwendet. Tiazofurin ist ein Beispiel für ein Krebsmedikament, das einen Thiazolring enthält .

Anti-Alzheimer-Aktivität

Thiazolderivate haben sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen . Es wurde festgestellt, dass sie eine Anti-Alzheimer-Aktivität besitzen, was sie zu einem vielversprechenden Forschungsbereich für die Entwicklung neuer Behandlungen macht .

Antihypertensive Aktivität

Thiazolderivate haben nachweislich eine antihypertensive Aktivität, was sie zur Behandlung von Bluthochdruck geeignet macht .

Antioxidative Aktivität

Es wurde festgestellt, dass einige thiazolbasierte Verbindungen eine starke antioxidative Aktivität zeigen . Dies macht sie möglicherweise nützlich bei der Prävention und Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden .

Hepatoprotektive Aktivität

Thiazolderivate haben nachweislich hepatoprotektive Wirkungen, d. h. sie können die Leber vor Schäden schützen .

Zukünftige Richtungen

The future directions for the study of 4-amino-N-(1,3-thiazol-2-yl)benzamide could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications in pharmaceuticals could be investigated. For instance, the development of novel therapeutic agents for a variety of pathological conditions could be a potential future direction .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 4-amino-N-(1,3-thiazol-2-yl)benzamide.

Result of Action

Some thiazole derivatives have been found to induce cell apoptosis .

Action Environment

The corrosion inhibition effect of this compound on copper in acidic solutions has been studied , suggesting that the compound’s action may be influenced by the chemical environment.

Biochemische Analyse

Biochemical Properties

4-amino-N-(1,3-thiazol-2-yl)benzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been found to inhibit certain enzymes, such as copper corrosion inhibitors, by forming stable complexes with metal ions . Additionally, 4-amino-N-(1,3-thiazol-2-yl)benzamide interacts with proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and coordinate with metal ions, leading to changes in the conformation and activity of the target biomolecules.

Cellular Effects

The effects of 4-amino-N-(1,3-thiazol-2-yl)benzamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-amino-N-(1,3-thiazol-2-yl)benzamide can alter the expression of genes involved in oxidative stress response, leading to increased production of antioxidant enzymes and reduced levels of reactive oxygen species . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of 4-amino-N-(1,3-thiazol-2-yl)benzamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and coordination with metal ions. These interactions lead to changes in the conformation and activity of the target biomolecules, resulting in enzyme inhibition or activation and alterations in gene expression. For example, 4-amino-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, thereby modulating the downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-N-(1,3-thiazol-2-yl)benzamide have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that 4-amino-N-(1,3-thiazol-2-yl)benzamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic flux. These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to 4-amino-N-(1,3-thiazol-2-yl)benzamide results in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of 4-amino-N-(1,3-thiazol-2-yl)benzamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, such as enhanced antioxidant enzyme production and reduced oxidative stress . At high doses, 4-amino-N-(1,3-thiazol-2-yl)benzamide can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed in these studies, where the beneficial effects of the compound are outweighed by its toxic effects at higher concentrations.

Metabolic Pathways

4-amino-N-(1,3-thiazol-2-yl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For instance, 4-amino-N-(1,3-thiazol-2-yl)benzamide can inhibit enzymes involved in the glycolytic pathway, resulting in reduced glucose metabolism and altered energy production within the cell. Additionally, this compound interacts with cofactors such as metal ions, which play a crucial role in its biochemical activity and metabolic effects.

Transport and Distribution

The transport and distribution of 4-amino-N-(1,3-thiazol-2-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes through active transport mechanisms, involving specific transporters that recognize and facilitate its uptake . Once inside the cell, 4-amino-N-(1,3-thiazol-2-yl)benzamide can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of 4-amino-N-(1,3-thiazol-2-yl)benzamide is an important factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 4-amino-N-(1,3-thiazol-2-yl)benzamide can be localized to the mitochondria, where it exerts its effects on cellular metabolism and energy production. Additionally, this compound can be targeted to the nucleus, influencing gene expression and cellular signaling pathways. The subcellular localization of 4-amino-N-(1,3-thiazol-2-yl)benzamide is crucial for its biochemical activity and its overall impact on cellular function.

Eigenschaften

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSMNBJMZQGXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)